molecular formula C15H20F3N3O B5462999 N-propyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

N-propyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Cat. No.: B5462999
M. Wt: 315.33 g/mol
InChI Key: ZYICKHYSPBFFTR-UHFFFAOYSA-N
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Description

“N-propyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains a trifluoromethyl group attached to a phenyl ring .


Molecular Structure Analysis

The compound contains a piperazine ring, a common feature in many drugs, which can act as a linker between different functional groups and can influence the 3D spatial arrangement of these groups. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the phenyl ring to which it is attached .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions. The trifluoromethyl group is generally quite stable but can be transformed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the potential for hydrogen bonding might influence its solubility in different solvents .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions would depend on the biological activity of this compound. If it shows promising activity in initial tests, it could be further optimized and studied in more detail .

Properties

IUPAC Name

N-propyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c1-2-6-19-14(22)21-9-7-20(8-10-21)13-5-3-4-12(11-13)15(16,17)18/h3-5,11H,2,6-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYICKHYSPBFFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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